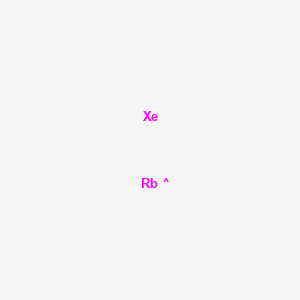
Rubidium;xenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium xenon is a compound formed from the elements rubidium and xenon Rubidium is a highly reactive alkali metal, while xenon is a noble gas known for its inertness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium xenon compounds can be synthesized through various methods, including:
Direct Combination: Rubidium and xenon can be combined under high pressure and temperature conditions to form rubidium xenon compounds. This method requires precise control of the reaction environment to ensure the formation of the desired compound.
Solvent Extraction: Rubidium can be extracted from brine using solvent extraction methods, which involve the use of specific solvents to separate rubidium from other elements. .
Industrial Production Methods: Industrial production of rubidium xenon compounds typically involves the use of high-pressure reactors and specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium xenon compounds can undergo various chemical reactions, including:
Oxidation: Rubidium can react with oxygen to form rubidium oxide, which can further react with xenon under specific conditions.
Reduction: Rubidium xenon compounds can be reduced using reducing agents to form different products.
Substitution: Rubidium xenon compounds can participate in substitution reactions where xenon is replaced by other elements or compounds
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, sodium, and other alkali metals.
Reaction Conditions: High pressure, high temperature, and controlled atmosphere.
Major Products:
Rubidium Oxide: Formed through oxidation reactions.
Rubidium Halides: Formed through reactions with halogens.
Various Rubidium Xenon Complexes: Formed through substitution and combination reactions.
Wissenschaftliche Forschungsanwendungen
Rubidium xenon compounds have a wide range of applications in scientific research, including:
Chemistry: Used as reagents in various chemical reactions and studies.
Biology: Utilized in biological research for studying cellular processes and interactions.
Industry: Applied in the development of advanced materials and technologies, including high-performance batteries and specialized sensors
Wirkmechanismus
The mechanism of action of rubidium xenon compounds involves the interaction of rubidium and xenon atoms at the molecular level. Rubidium, being highly reactive, can form bonds with xenon under specific conditions. The resulting compound can interact with various molecular targets and pathways, depending on the specific application. For example, in medical imaging, rubidium xenon compounds can enhance the contrast and resolution of MRI images by interacting with biological tissues and providing detailed information about their structure and function .
Vergleich Mit ähnlichen Verbindungen
Rubidium Chloride: A common rubidium compound used in various applications.
Xenon Fluoride: A xenon compound known for its reactivity and use in chemical synthesis.
Cesium Xenon Compounds: Similar to rubidium xenon compounds but with different properties due to the presence of cesium instead of rubidium
Uniqueness: Rubidium xenon compounds are unique due to the combination of a highly reactive alkali metal with an inert noble gasThe ability to form stable complexes and participate in various chemical reactions makes rubidium xenon compounds valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
12678-33-0 |
|---|---|
Molekularformel |
RbXe |
Molekulargewicht |
216.76 g/mol |
IUPAC-Name |
rubidium;xenon |
InChI |
InChI=1S/Rb.Xe |
InChI-Schlüssel |
KDLCSNRLYFANOE-UHFFFAOYSA-N |
Kanonische SMILES |
[Rb].[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


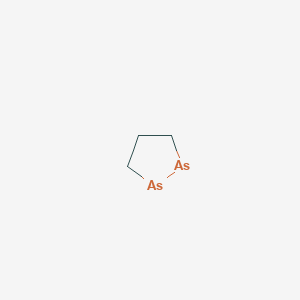
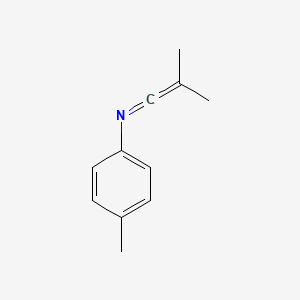


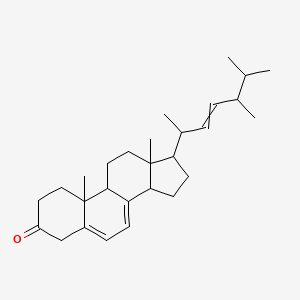

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
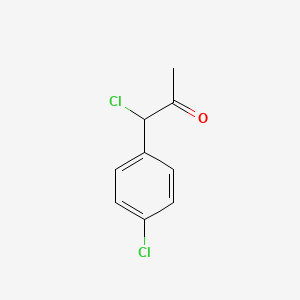
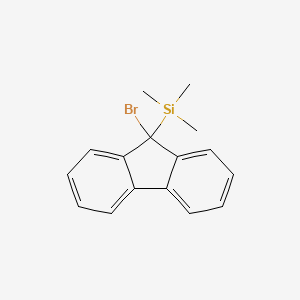
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
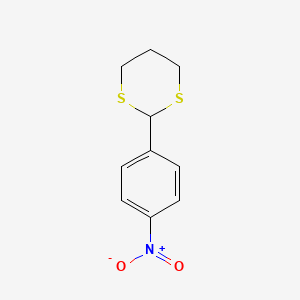
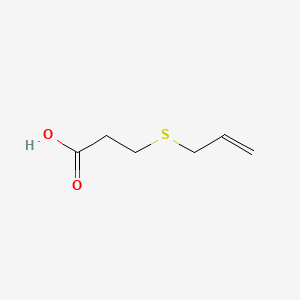
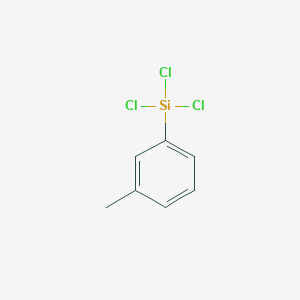
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
